molecular formula C16H15PS B14603360 Di(cyclopenta-1,3-dien-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane CAS No. 58109-53-8

Di(cyclopenta-1,3-dien-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane

Katalognummer: B14603360
CAS-Nummer: 58109-53-8
Molekulargewicht: 270.3 g/mol
InChI-Schlüssel: FERRJIQAKZGLKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Di(cyclopenta-1,3-dien-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of cyclopentadienyl and phenyl groups attached to a phosphane core, with a sulfanylidene substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Di(cyclopenta-1,3-dien-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of cyclopentadienyl derivatives with phenylphosphane precursors under controlled conditions. One common method includes the use of cyclopentadienyl lithium reagents reacting with phenylphosphane dichloride in the presence of a base to facilitate the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Di(cyclopenta-1,3-dien-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphane compounds, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Di(cyclopenta-1,3-dien-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the synthesis of advanced materials, including polymers and nanocomposites.

Wirkmechanismus

The mechanism by which Di(cyclopenta-1,3-dien-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Di(cyclopenta-1,3-dien-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane is unique due to the presence of both cyclopentadienyl and phenyl groups attached to a phosphane core with a sulfanylidene substituent. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis and materials science .

Eigenschaften

CAS-Nummer

58109-53-8

Molekularformel

C16H15PS

Molekulargewicht

270.3 g/mol

IUPAC-Name

di(cyclopenta-1,3-dien-1-yl)-phenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C16H15PS/c18-17(15-10-4-5-11-15,16-12-6-7-13-16)14-8-2-1-3-9-14/h1-10,12H,11,13H2

InChI-Schlüssel

FERRJIQAKZGLKZ-UHFFFAOYSA-N

Kanonische SMILES

C1C=CC=C1P(=S)(C2=CC=CC2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.